(E)-Tetradec-11-enal
Overview
Description
(E)-Tetradec-11-enal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the eleventh position and an aldehyde group at the terminal carbon. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tetradec-11-enal typically involves the following steps:
Starting Material: The synthesis often begins with a long-chain alkene, such as 1-tetradecene.
Oxidation: The alkene undergoes oxidation to form the corresponding aldehyde. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under controlled conditions.
Isomerization: The double bond is then isomerized to the eleventh position using catalysts like palladium on carbon (Pd/C) or other suitable isomerization agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation process to ensure consistent quality and yield.
Catalytic Isomerization: Employing advanced catalytic systems to achieve high selectivity and efficiency in the isomerization step.
Chemical Reactions Analysis
(E)-Tetradec-11-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Addition: Bromine (Br₂), hydrogen chloride (HCl)
Major Products:
Oxidation: Tetradec-11-enoic acid
Reduction: Tetradec-11-enol
Addition: 11-Bromo-tetradecanal
Scientific Research Applications
(E)-Tetradec-11-enal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: Studied for its role in pheromone communication in insects and other organisms.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (E)-Tetradec-11-enal involves its interaction with specific molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which is a key reaction in biological systems.
Double Bond Reactivity: The double bond can undergo addition reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
(E)-Tetradec-11-enal can be compared with other similar compounds such as:
(E)-Dodec-11-enal: Similar structure but with a shorter carbon chain.
(E)-Hexadec-11-enal: Similar structure but with a longer carbon chain.
(E)-Tetradec-9-enal: Similar structure but with the double bond at the ninth position.
Uniqueness: this compound is unique due to its specific double bond position and chain length, which confer distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
(E)-tetradec-11-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYVVCZIOLVOK-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885635 | |
Record name | (11E)-11-Tetradecenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35746-21-5, 70893-80-0 | |
Record name | (E)-11-Tetradecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35746-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Tetradecenal, (11E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035746215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecene-11-al-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070893800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Tetradecenal, (11E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (11E)-11-Tetradecenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-tetradec-11-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.